molecular formula C15H11F3O2 B6336523 1-(2,3-dihydro-1H-xanthen-4-yl)-2,2,2-trifluoroethanone CAS No. 372966-75-1

1-(2,3-dihydro-1H-xanthen-4-yl)-2,2,2-trifluoroethanone

Cat. No.: B6336523
CAS No.: 372966-75-1
M. Wt: 280.24 g/mol
InChI Key: HASLJHLAJSKCKH-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-xanthen-4-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the xanthene family Xanthenes are known for their vibrant fluorescence properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-xanthen-4-yl)-2,2,2-trifluoroethanone typically involves the reaction of 2,3-dihydro-1H-xanthene-4-one with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-xanthen-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Xanthone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted xanthene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3-dihydro-1H-xanthen-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-xanthen-4-yl)-2,2,2-trifluoroethanone primarily involves its interaction with biological molecules through its fluorescent properties. The compound can bind to specific molecular targets, leading to fluorescence emission that can be detected and measured. This property is exploited in various imaging and sensing applications to monitor biological processes and detect specific analytes .

Comparison with Similar Compounds

Similar Compounds

    Xanthene: The parent compound of the xanthene family, known for its basic structure and fluorescence properties.

    Fluorescein: A widely used fluorescent dye with applications in biological staining and diagnostics.

    Rhodamine: Another fluorescent dye with applications in microscopy and flow cytometry.

Uniqueness

1-(2,3-dihydro-1H-xanthen-4-yl)-2,2,2-trifluoroethanone stands out due to the presence of the trifluoromethyl group, which enhances its chemical stability and fluorescence intensity. This makes it particularly useful in applications requiring high sensitivity and stability under various conditions .

Properties

IUPAC Name

1-(2,3-dihydro-1H-xanthen-4-yl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)14(19)11-6-3-5-10-8-9-4-1-2-7-12(9)20-13(10)11/h1-2,4,7-8H,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASLJHLAJSKCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=CC=CC=C3OC2=C(C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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